REACTION_CXSMILES
|
COC(=O)[O-].[CH2:6]([N+:8]([CH2:12][CH3:13])([CH2:10][CH3:11])[CH3:9])[CH3:7].[F:14][B-:15]([F:18])([F:17])[F:16].[H+]>>[F:14][B-:15]([F:18])([F:17])[F:16].[CH2:6]([N+:8]([CH2:12][CH3:13])([CH2:10][CH3:11])[CH3:9])[CH3:7] |f:0.1,2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC([O-])=O.C(C)[N+](C)(CC)CC
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
F[B-](F)(F)F.C(C)[N+](C)(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |